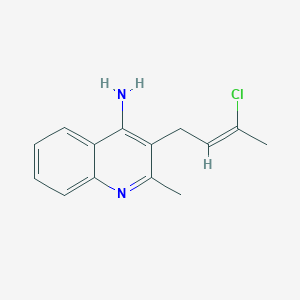
Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(二氟甲氧基)-3-氟苯基)乙酸乙酯是一种有机化合物,属于酯类。其特征在于在乙酸乙酯骨架上连接了一个二氟甲氧基基团和一个氟苯基基团。
准备方法
合成路线和反应条件: 2-(4-(二氟甲氧基)-3-氟苯基)乙酸乙酯的合成通常涉及在强酸催化剂(如硫酸)存在下,用乙醇酯化2-(4-(二氟甲氧基)-3-氟苯基)乙酸。该反应在回流条件下进行,以确保完全转化为酯。
工业生产方法: 在工业环境中,该化合物的生产可能涉及连续流动反应器,以提高酯化过程的效率和产率。由于微反应器具有改进的热量和传质特性,因此使用微反应器也可能是有利的,从而导致更高的反应速率以及对反应条件的更好控制。
化学反应分析
反应类型: 2-(4-(二氟甲氧基)-3-氟苯基)乙酸乙酯可以进行各种化学反应,包括:
水解: 在强碱或酸存在下,酯可以水解生成相应的羧酸和乙醇。
还原: 可以使用还原剂(如氢化锂铝)将酯基还原为醇。
取代: 在适当条件下,二氟甲氧基基团中的氟原子可以被其他亲核试剂取代。
常用试剂和条件:
水解: 氢氧化钠或盐酸、水、回流。
还原: 氢化锂铝、无水乙醚、室温。
取代: 胺或硫醇等亲核试剂,二甲基甲酰胺等溶剂,升高的温度。
主要产物:
水解: 2-(4-(二氟甲氧基)-3-氟苯基)乙酸和乙醇。
还原: 2-(4-(二氟甲氧基)-3-氟苯基)乙醇。
取代: 根据所使用的亲核试剂,各种取代衍生物。
科学研究应用
2-(4-(二氟甲氧基)-3-氟苯基)乙酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性以及与酶和受体的相互作用。
医药: 研究其在药物开发中的潜在用途,特别是在设计具有改善的疗效和安全性特征的新药方面。
工业: 由于其能够与害虫中的特定生物靶标相互作用,因此被用于农用化学品的开发,例如除草剂和杀虫剂。
作用机制
2-(4-(二氟甲氧基)-3-氟苯基)乙酸乙酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。二氟甲氧基和氟苯基基团可以增强化合物对这些靶标的结合亲和力和选择性,从而产生所需的生物学效应。确切的途径和分子相互作用取决于具体的应用和靶标。
类似化合物:
- 2-(4-(三氟甲氧基)-3-氟苯基)乙酸乙酯
- 2-(4-(二氟甲氧基)-3-氯苯基)乙酸乙酯
- 2-(4-(二氟甲氧基)-3-溴苯基)乙酸乙酯
比较: 2-(4-(二氟甲氧基)-3-氟苯基)乙酸乙酯由于同时存在二氟甲氧基和氟苯基基团而具有独特之处,这些基团会影响其化学反应性和生物活性。与它的类似物相比,氟原子的特定排列会影响其结合性质以及在各种应用中的总体有效性。例如,三氟甲氧基类似物由于额外的氟原子而可能表现出不同的药代动力学特性,而氯苯基和溴苯基类似物可能具有改变的反应性和选择性。
相似化合物的比较
- Ethyl 2-(4-(trifluoromethoxy)-3-fluorophenyl)acetate
- Ethyl 2-(4-(difluoromethoxy)-3-chlorophenyl)acetate
- Ethyl 2-(4-(difluoromethoxy)-3-bromophenyl)acetate
Comparison: Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the specific arrangement of fluorine atoms can affect its binding properties and overall effectiveness in various applications. For instance, the trifluoromethoxy analog may exhibit different pharmacokinetic properties due to the additional fluorine atom, while the chlorophenyl and bromophenyl analogs may have altered reactivity and selectivity.
属性
IUPAC Name |
ethyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIASIJFOGBJSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)






![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)





